Cas no 70356-09-1 (Avobenzone)
Avobenzone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)1,3-propanediol
- 1-(4-(1,1-Dimethylethyl)phenyl)-3-(4-methoxyphenyl)-1,3-propanedione
- 4-tert-Butyl-4'-methoxy-dibenzoylmethane
- Parsol 1789
- 1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)-1,3-propanedione
- 1-(4-Methoxyphenyl)-3-(4-(tert)-butylphenyl)-1,3-propanedione
- 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione
- O v with benzene
- 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanediol
- Avobenzone
- Butyl methoxydibenzoyl-methane
- Butyl-methoxydibenzoylmethane (B-MDM). Sunblock, Parsol1789
- Butylmethoxydibenzoylmethane
- Eusolex 9020
- Escalol 517
-
- MDL: MFCD00210252
- Inchi: InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3
- InChI Key: XNEFYCZVKIDDMS-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C(C(C)(C)C)C=C1)CC(C2=CC=C(OC)C=C2)=O
Computed Properties
- Exact Mass: 310.15700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 4.8
Experimental Properties
- Color/Form: Colorless or yellow powder.
- Density: 1.079
- Melting Point: 81.0 to 87.0 deg-C
- Boiling Point: 463.6°C at 760 mmHg
- PSA: 43.37000
- LogP: 4.44840
- Solubility: Not determined
- Merck: 888
- λmax: 356(EtOH)(lit.)
Avobenzone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H410
- Warning Statement: P273,P501
- Hazardous Material transportation number:UN3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 50/53
- Safety Instruction: S60-S61
-
Hazardous Material Identification:
- Risk Phrases:R50/53
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Avobenzone Customs Data
- HS CODE:29145000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Avobenzone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A794690-25mg |
Avobenzone |
70356-09-1 | 25mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A794690-200mg |
Avobenzone |
70356-09-1 | 200mg |
$ 74.00 | 2023-04-19 | ||
| TRC | A794690-1g |
Avobenzone |
70356-09-1 | 1g |
$ 91.00 | 2023-04-19 | ||
| TRC | A794690-10g |
Avobenzone |
70356-09-1 | 10g |
$ 136.00 | 2023-04-19 | ||
| TRC | A794690-25g |
Avobenzone |
70356-09-1 | 25g |
$ 293.00 | 2023-04-19 | ||
| TRC | A794690-50g |
Avobenzone |
70356-09-1 | 50g |
$ 543.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 16633-25MG |
Avobenzone |
70356-09-1 | 25mg |
¥2305.39 | 2024-12-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1073-1G |
Avobenzone |
70356-09-1 | 1g |
¥1196.5 | 2024-12-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1045337-500MG |
Avobenzone |
70356-09-1 | 500mg |
¥3199.48 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M812869-2.5kg |
1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)-1,3-propanedione |
70356-09-1 | >98.0%(T) | 2.5kg |
¥1,920.00 | 2022-01-10 |
Avobenzone Suppliers
Avobenzone Related Literature
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Rhys B. Murphy,John Staton,Aditya Rawal,Tamim A. Darwish Photochem. Photobiol. Sci. 2020 19 1410
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Minoru Yamaji,Yurie Suwa,Rieko Shimokawa,Cecilia Paris,Miguel ángel Miranda Photochem. Photobiol. Sci. 2015 14 1673
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Marko Koji?,Milena Petkovi?,Mihajlo Etinski Phys. Chem. Chem. Phys. 2016 18 22168
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Can Wang,Shixiang Zuo,Wenjie Liu,Chao Yao,Xiazhang Li,Zhongyu Li RSC Adv. 2016 6 111865
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Daniele Dondi,Angelo Albini,Nick Serpone Photochem. Photobiol. Sci. 2006 5 835
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Retro-dihydrochalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones Retro-dihydrochalcones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Solvents and Organic Chemicals Organic Compounds
Additional information on Avobenzone
Avobenzone (CAS No. 70356-09-1): A Comprehensive Overview
Avobenzone, also known as Butyl Methoxydibenzoylmethane, is a widely used organic compound in the formulation of sunscreens and other skincare products. With the chemical formula C20H22O3, it is a key ingredient in many broad-spectrum sunscreens due to its ability to absorb ultraviolet (UV) radiation, particularly in the UVA range. This compound is essential for protecting the skin from the harmful effects of UV radiation, which can cause sunburn, premature aging, and even skin cancer.
The CAS Number 70356-09-1 uniquely identifies Avobenzone in chemical databases and regulatory documents, ensuring its precise identification and tracking. This number is crucial for researchers, manufacturers, and regulatory bodies to maintain consistency and accuracy in their work.
Avobenzone is a derivative of dibenzoylmethane and is characterized by its yellow to brownish-yellow color. It is insoluble in water but soluble in various organic solvents such as ethanol, isopropanol, and oils. This solubility profile makes it an ideal candidate for incorporation into a wide range of cosmetic formulations.
The primary function of Avobenzone is to absorb UVA radiation, which has a wavelength range of 320-400 nm. UVA rays are known to penetrate deeper into the skin than UVB rays and are responsible for long-term skin damage, including photoaging and DNA mutations that can lead to skin cancer. By effectively absorbing these rays, Avobenzone helps to prevent such damage and maintain skin health.
Recent studies have highlighted the importance of broad-spectrum sun protection in preventing skin damage. A study published in the Journal of Investigative Dermatology (2021) demonstrated that sunscreens containing Avobenzone provided superior protection against UVA-induced DNA damage compared to those without it. This research underscores the critical role of Avobenzone in modern sunscreen formulations.
In addition to its UV-absorbing properties, Avobenzone has been shown to have some antioxidant effects. Antioxidants play a crucial role in neutralizing free radicals generated by UV exposure, which can cause oxidative stress and cellular damage. A study published in the American Journal of Clinical Dermatology (2022) found that formulations containing Avobenzone had higher antioxidant activity compared to those without it, further enhancing its protective benefits.
The stability of Avobenzone under various conditions is another important aspect of its use in sunscreens. While it is generally stable when stored properly, exposure to sunlight can cause it to degrade over time, reducing its effectiveness. To address this issue, manufacturers often combine Avobenzone with other UV filters such as Octocrylene or Tinosorb S to enhance its stability and prolong its protective effects.
Safety is a paramount concern in the development and use of sunscreen ingredients. Extensive toxicological studies have shown that Avobenzone is safe for use in topical applications at concentrations typically found in commercial products. The United States Food and Drug Administration (FDA) has approved Avobenzone for use in over-the-counter sunscreens at concentrations up to 3%. Similarly, the European Commission has included it in their list of approved UV filters for use in cosmetics.
In conclusion, Avobenzone (CAS No. 70356-09-1) is a vital component in modern sunscreen formulations due to its effective UVA absorption properties, antioxidant effects, and overall safety profile. Its role in protecting against UV-induced skin damage makes it an indispensable ingredient in skincare products designed to promote healthy and youthful-looking skin. As research continues to advance our understanding of UV protection, the importance of compounds like Avobenzone will only continue to grow.
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